5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole
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Overview
Description
The compound “5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole” is a solid substance with a molecular weight of 303.21 . Its IUPAC name is (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point between 104 - 105 degrees Celsius . It has a molecular weight of 303.21 .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of various pyrazole derivatives, focusing on their structural and electronic properties. For instance, studies have synthesized new ligands and complexes with potential applications in materials science and catalysis. The synthesis of tricarbonyl mono- and dinuclear rhenium(I) complexes using redox-active bis(pyrazole)–tetrathiafulvalene ligands showcases the manipulation of pyrazole derivatives for creating compounds with interesting electronic and structural characteristics (Xiong et al., 2012). Another study involved the preparation of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, demonstrating the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in organic synthesis (Chaloner et al., 1992).
Materials Science Applications
Pyrazole derivatives have been applied in the development of new materials with unique properties. For example, research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including pyrazole derivatives, has shown potential for creating materials with high refractive indices and small birefringences, suitable for optical applications (Tapaswi et al., 2015).
Catalysis
Pyrazole derivatives have been investigated for their catalytic properties. One study used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the utility of pyrazole-based compounds in facilitating condensation reactions (Tayebi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3,4-bis[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMHJYDWCJVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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